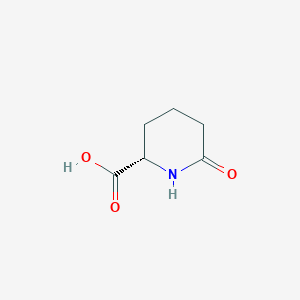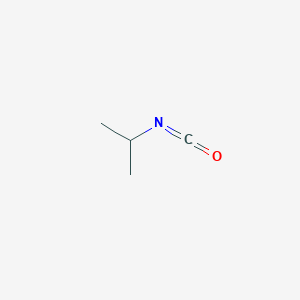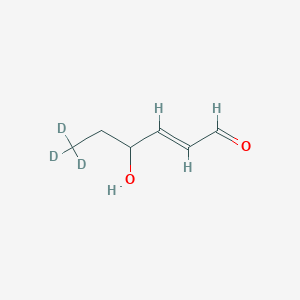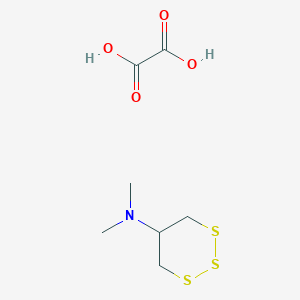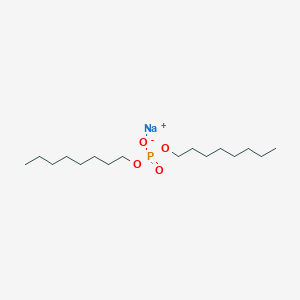
Sodium dioctyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium dioctyl phosphate (SDOP) is a commonly used surfactant in scientific research due to its ability to reduce surface tension and increase the solubility of hydrophobic compounds. It is a member of the phosphate ester family and is often used in various applications such as emulsification, wetting, and dispersing agents. In
Mecanismo De Acción
Sodium dioctyl phosphate works by reducing the surface tension between two immiscible liquids, such as oil and water. This allows the hydrophobic compound to become more soluble in the aqueous phase, leading to better dispersion and emulsification. Sodium dioctyl phosphate also stabilizes the emulsion by forming a protective layer around the droplets, preventing coalescence.
Efectos Bioquímicos Y Fisiológicos
Sodium dioctyl phosphate has been shown to have low toxicity and is generally considered safe for use in scientific research. However, it can cause skin irritation and respiratory problems if inhaled. Sodium dioctyl phosphate has also been shown to have a negative impact on aquatic organisms, and its use should be carefully monitored to prevent environmental damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Sodium dioctyl phosphate in lab experiments is its ability to improve the solubility and dispersion of hydrophobic compounds. This makes it easier to work with these compounds and can improve the accuracy of experimental results. However, the use of Sodium dioctyl phosphate can also introduce variability into the experimental system, and its effects on the properties of the compound being studied should be carefully considered.
Direcciones Futuras
There are several areas where future research on Sodium dioctyl phosphate could be focused. One area is the development of more efficient synthesis methods that produce higher yields and fewer by-products. Another area is the investigation of the effects of Sodium dioctyl phosphate on the properties of the compounds it is used with, such as changes in the size or shape of nanoparticles. Finally, the environmental impact of Sodium dioctyl phosphate should be further studied, and alternative surfactants with lower toxicity and environmental impact should be explored.
Conclusion:
In conclusion, Sodium dioctyl phosphate is a widely used surfactant in scientific research due to its ability to improve the solubility and dispersion of hydrophobic compounds. Its mechanism of action is based on reducing surface tension and stabilizing emulsions. Sodium dioctyl phosphate has low toxicity and is generally considered safe for use in research, but its environmental impact should be carefully monitored. Future research on Sodium dioctyl phosphate could focus on improving synthesis methods, investigating its effects on the properties of compounds, and exploring alternative surfactants with lower environmental impact.
Métodos De Síntesis
Sodium dioctyl phosphate is synthesized through the reaction of octanol and phosphoric acid in the presence of sodium hydroxide. The reaction produces Sodium dioctyl phosphate as the main product, along with other by-products such as mono- and di-octylphosphates. The synthesis process involves heating the reactants to a certain temperature, and then cooling and filtering the mixture to obtain the final product.
Aplicaciones Científicas De Investigación
Sodium dioctyl phosphate has a wide range of applications in scientific research. It is commonly used as a surfactant in the preparation of emulsions, microemulsions, and nanoparticles. It is also used as a wetting agent in the preparation of coatings and inks. Sodium dioctyl phosphate is an effective dispersing agent for hydrophobic compounds, making it useful in the preparation of suspensions and colloids.
Propiedades
Número CAS |
1560-42-5 |
|---|---|
Nombre del producto |
Sodium dioctyl phosphate |
Fórmula molecular |
C16H34NaO4P |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
sodium;dioctyl phosphate |
InChI |
InChI=1S/C16H35O4P.Na/c1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;/h3-16H2,1-2H3,(H,17,18);/q;+1/p-1 |
Clave InChI |
XCPXWEJIDZSUMF-UHFFFAOYSA-M |
SMILES isomérico |
CCCCCCCCOP(=O)([O-])OCCCCCCCC.[Na+] |
SMILES |
CCCCCCCCOP(=O)([O-])OCCCCCCCC.[Na+] |
SMILES canónico |
CCCCCCCCOP(=O)([O-])OCCCCCCCC.[Na+] |
Otros números CAS |
1560-42-5 |
Números CAS relacionados |
3115-39-7 (Parent) |
Sinónimos |
Phosphoric Acid Dioctyl Ester Sodium Salt; _x000B_Dioctyl Phosphate Monosodium Salt; Dioctyl Sodium Phosphate; _x000B_Octyl Phosphate Sodium Salt; Octyl Sodium Phosphate ((C8H17O)2(NaO)PO); Sodium Dioctyl Phosphate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



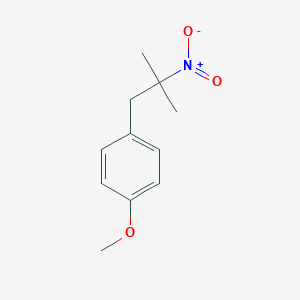





![[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B57971.png)

